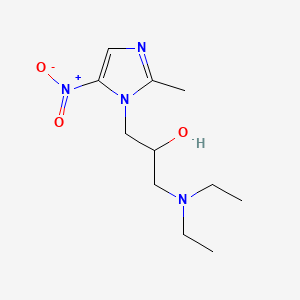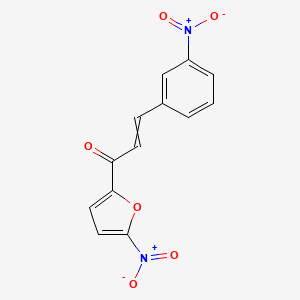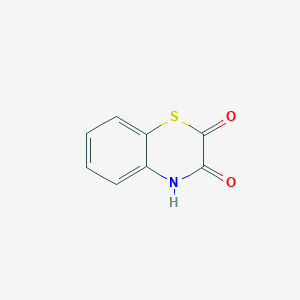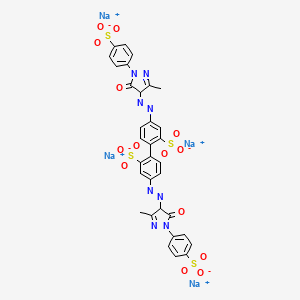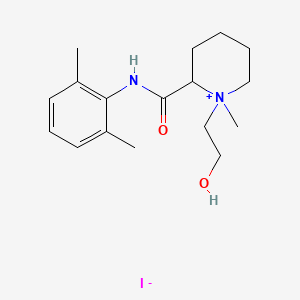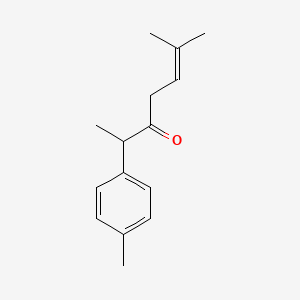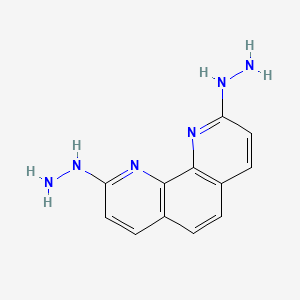
2,9-Dihydrazinyl-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dihydrazinyl-1,10-phenanthroline is a chemical compound with the molecular formula C12H12N6 It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dihydrazinyl-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with hydrazine. The process can be summarized as follows:
Starting Material: 1,10-phenanthroline.
Reagent: Hydrazine (N2H4).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of hydrazine, which is a hazardous material.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Dihydrazinyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The hydrazinyl groups can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Alkylated or acylated phenanthroline derivatives.
Wissenschaftliche Forschungsanwendungen
2,9-Dihydrazinyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound and its metal complexes are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the development of new materials, such as polymers and nanomaterials, with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 2,9-Dihydrazinyl-1,10-phenanthroline involves its ability to coordinate with metal ions. The hydrazinyl groups enhance its binding affinity to metals, making it an effective ligand. The resulting metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific metal ion and the nature of the complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: The parent compound, lacking the hydrazinyl groups.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions.
2,9-Dicarboxy-1,10-phenanthroline: A derivative with carboxyl groups at the 2 and 9 positions.
Uniqueness
2,9-Dihydrazinyl-1,10-phenanthroline is unique due to the presence of hydrazinyl groups, which significantly enhance its reactivity and potential applications. The hydrazinyl groups provide additional sites for chemical modification and interaction with metal ions, making it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
74339-62-1 |
|---|---|
Molekularformel |
C12H12N6 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
(9-hydrazinyl-1,10-phenanthrolin-2-yl)hydrazine |
InChI |
InChI=1S/C12H12N6/c13-17-9-5-3-7-1-2-8-4-6-10(18-14)16-12(8)11(7)15-9/h1-6H,13-14H2,(H,15,17)(H,16,18) |
InChI-Schlüssel |
NAELFNRXVZQGHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C=CC(=N3)NN)N=C(C=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


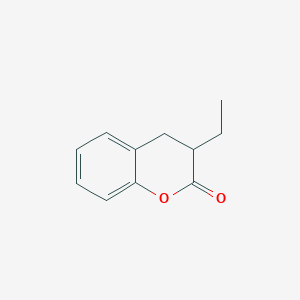

![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)
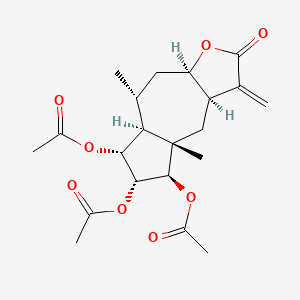
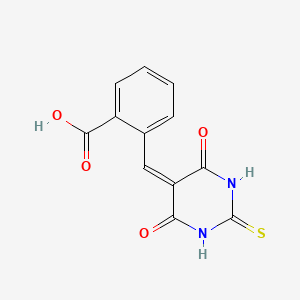
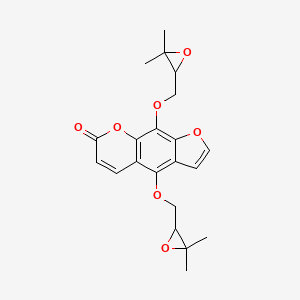
![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
